molecular formula C21H25FN2O2S B2816114 7-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1,4-thiazepane-4-carboxamide CAS No. 1705100-88-4

7-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1,4-thiazepane-4-carboxamide

Cat. No.: B2816114
CAS No.: 1705100-88-4
M. Wt: 388.5
InChI Key: QRHJWYICWAYKCI-UHFFFAOYSA-N
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Description

7-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1,4-thiazepane-4-carboxamide is a synthetic compound that belongs to the class of thiazepane derivatives This compound is characterized by the presence of a thiazepane ring, a fluorophenyl group, and a methoxyphenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1,4-thiazepane-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an appropriate halide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.

    Attachment of the Methoxyphenethyl Group: The methoxyphenethyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative of the methoxyphenethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-chlorophenyl)-N-(4-methoxyphenethyl)-1,4-thiazepane-4-carboxamide
  • 7-(2-bromophenyl)-N-(4-methoxyphenethyl)-1,4-thiazepane-4-carboxamide
  • 7-(2-methylphenyl)-N-(4-methoxyphenethyl)-1,4-thiazepane-4-carboxamide

Uniqueness

Compared to similar compounds, 7-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1,4-thiazepane-4-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and overall properties. The methoxyphenethyl group also contributes to its distinct characteristics, making it a valuable compound for various research applications.

Properties

IUPAC Name

7-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O2S/c1-26-17-8-6-16(7-9-17)10-12-23-21(25)24-13-11-20(27-15-14-24)18-4-2-3-5-19(18)22/h2-9,20H,10-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHJWYICWAYKCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCC(SCC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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